molecular formula C20H23NO4S B12896805 4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline CAS No. 34129-49-2

4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline

Cat. No.: B12896805
CAS No.: 34129-49-2
M. Wt: 373.5 g/mol
InChI Key: CIVWJLULVNMXQL-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline is an organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes ethoxy, methoxy, methyl, and tosyl groups attached to a dihydroquinoline core. It is often used in various chemical research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline typically involves the condensation of p-aminoethylbenzene with acetone in the presence of a catalyst . This reaction forms the dihydroquinoline core, which is then further functionalized with ethoxy, methoxy, methyl, and tosyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

    Substitution: The ethoxy, methoxy, and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Various dihydroquinoline derivatives.

    Substitution: Compounds with different functional groups replacing the ethoxy, methoxy, or tosyl groups.

Scientific Research Applications

4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
  • 4-Hydroxy-2-quinolones
  • Methoxy-protected Δ8-tetrahydrocannabinol

Uniqueness

4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline stands out due to its unique combination of functional groups, which impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar quinoline derivatives.

Properties

CAS No.

34129-49-2

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

4-ethoxy-6-methoxy-2-methyl-1-(4-methylphenyl)sulfonyl-2H-quinoline

InChI

InChI=1S/C20H23NO4S/c1-5-25-20-12-15(3)21(19-11-8-16(24-4)13-18(19)20)26(22,23)17-9-6-14(2)7-10-17/h6-13,15H,5H2,1-4H3

InChI Key

CIVWJLULVNMXQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(N(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

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